Phome

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

PHOME因其独特的性质而被广泛应用于科学研究:

准备方法

合成路线和反应条件

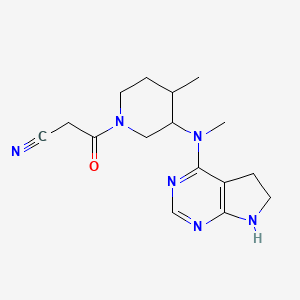

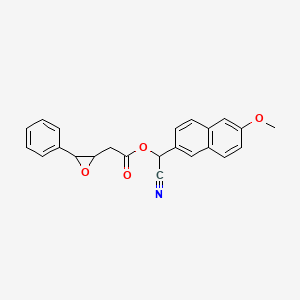

PHOME的合成涉及3-苯基-氰基(6-甲氧基-2-萘基)甲基酯与2-环氧乙酸的酯化反应。该反应通常需要催化剂,例如硫酸,并在回流条件下进行,以确保完全酯化。 然后通过重结晶或色谱法纯化产物,以达到高纯度 .

工业生产方法

在工业环境中,this compound的生产可以使用连续流反应器进行放大。这些反应器允许对反应条件(如温度和压力)进行精确控制,从而提高产量并保持产品质量的一致性。 使用自动化系统还可以降低污染和人为错误的风险 .

化学反应分析

反应类型

PHOME经历了几种类型的化学反应,包括:

水解: sEH催化this compound中环氧环的水解,将其转化为二醇.

氧化: this compound可以被氧化形成各种氧化衍生物,具体取决于所使用的试剂和条件。

取代: this compound中的氰基和甲氧基可以发生亲核取代反应,导致形成不同的取代产物。

常见试剂和条件

水解: 在生理条件下(pH 7.4,37°C)由sEH催化。

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

取代: 胺和硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。

主要形成的产物

水解: 主要产物是通过打开环氧环形成的二醇。

氧化: 各种氧化衍生物,具体取决于所使用的特定氧化剂。

取代: 取代衍生物,其中不同的官能团取代氰基或甲氧基。

作用机制

相似化合物的比较

PHOME与其他类似化合物相比具有独特的结构和性质:

属性

IUPAC Name |

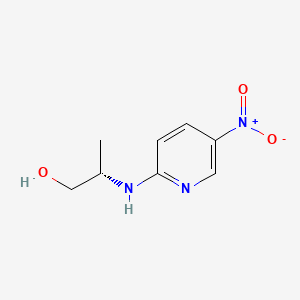

[cyano-(6-methoxynaphthalen-2-yl)methyl] 2-(3-phenyloxiran-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)21(14-24)27-22(25)13-20-23(28-20)15-5-3-2-4-6-15/h2-12,20-21,23H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOVBSWOWQLAJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)CC3C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the presence of a glucosyl group affect the interaction of phenolic compounds with PVP?

A2: Yes, the presence of a glucosyl group significantly hinders the interaction between phenolic compounds and PVP in aqueous solutions. [] This effect is observed with both phenyl glucoside (PhOGl) and hydroxyphenyl glucoside (HOPhOGl). [] The glucosyl group likely disrupts the hydrophobic interactions and hydrogen bonding between the phenolic compounds and PVP. []

Q2: How does the acidity of phenolic compounds influence their interaction with PVP?

A3: The acidity of phenolic compounds plays a crucial role in their interaction with PVP. More acidic phenols, such as 4-hydroxy-3-nitrophenol (HOPhNO2), tend to exhibit stronger binding to PVP and can even precipitate the polymer at lower concentrations compared to less acidic phenols. [] This suggests a significant contribution of hydrogen bonding from the phenolic hydroxyl group in the binding process. []

Q3: What are the spectroscopic characteristics of phenyl methyl ether (PhOMe)?

A3: Phenyl methyl ether (this compound), also known as anisole, exhibits characteristic spectroscopic features:

Q4: What is the molecular formula and weight of phenyl methyl ether (this compound)?

A4: The molecular formula of phenyl methyl ether (this compound) is C7H8O. Its molecular weight is 108.14 g/mol.

Q5: Is phenyl methyl ether (this compound) compatible with strong oxidizing agents?

A5: Phenyl methyl ether (this compound) is generally not compatible with strong oxidizing agents. The ether functional group is susceptible to oxidation, which can lead to the formation of peroxides or other byproducts.

Q6: How does the stability of di-iron propanedithiolate complexes change with different tris(aromatic)phosphine ligands?

A8: The stability and electronic properties of di-iron propanedithiolate complexes are significantly influenced by the nature of the tris(aromatic)phosphine ligands coordinated to the iron centers. [] For instance, complexes with highly electron-rich phosphine ligands, such as tris(4-methoxyphenyl)phosphine (P(this compound-p)3), exhibit a greater red shift in CO-stretching frequencies and longer Fe-Fe bond distances compared to complexes with less electron-donating phosphines like tris(4-fluorophenyl)phosphine (P(PhF-p)3). [] This suggests that the electron-donating ability of the phosphine ligand directly affects the electronic environment of the iron centers and, consequently, the stability and reactivity of the complex. []

Q7: How do polar molecules (PMs) regulate the regio- and stereoselectivity of conjugated diene polymerization catalyzed by CGC-type rare-earth metal catalysts?

A9: Polar molecules (PMs), such as anisole (this compound), can significantly impact the regio- and stereoselectivity of conjugated diene polymerization reactions catalyzed by CGC-type rare-earth metal complexes. [] These PMs act as continuously coordinated neutral ligands to the cationic active species generated in the reaction. [] The coordination of PMs influences the steric and electronic environment around the metal center, leading to changes in the orientation and insertion of the diene monomers during polymerization. [] For instance, the addition of PMs like this compound can switch the selectivity of isoprene (IP) polymerization from a mixture of isomers to highly selective 3,4-polymerization (up to 99% selectivity). [] This control over regio- and stereoselectivity through PM addition offers a simple and effective method to tune the properties of the resulting polymers. []

Q8: Can you explain the role of phenyl methyl ether (this compound) in cobalt-catalyzed ring-opening addition reactions?

A10: Phenyl methyl ether (this compound) serves as a solvent in cobalt-catalyzed ring-opening additions of azabenzonorbornadienes. [] The reaction, catalyzed by [Cp*CoI2(CO)] in the presence of AgSbF6 and Fe(OAc)2, proceeds via C(sp3)-H bond activation of 8-methylquinoline. [] While the specific role of this compound is not explicitly detailed in the research, it likely facilitates the formation and stabilization of reactive intermediates, influencing reaction rates and yields.

Q9: How do DFT calculations explain the role of polar molecules (PMs) in regulating polymerization selectivity?

A11: Density functional theory (DFT) calculations provide insights into the mechanism by which PMs influence polymerization selectivity. These calculations reveal that PMs, by coordinating to the metal center of the catalyst, alter the energy landscape of the reaction intermediates and transition states involved in monomer insertion. [] This, in turn, affects the relative energies of different reaction pathways, leading to preferential formation of specific regio- and stereoisomers of the polymer. []

Q10: Have there been computational studies on the intramolecular stabilization of [FeFe]-hydrogenase mimics?

A12: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the intramolecular stabilization of [FeFe]-hydrogenase mimics. [] One study focused on a mono-substituted complex, [Fe2(CO)5(μ-naphthalene-2-thiolate)2(P(this compound-p)3)], which incorporates structural features found in both [NiFe] and [FeFe]-hydrogenase enzymes. [] DFT calculations revealed that π-π stacking interactions between a naphthyl moiety and the terminal bulky phosphine ligand contribute significantly to the stability of the reduced and protonated forms of the complex during electrocatalytic proton reduction. [] This interaction hinders rotation of the phosphine ligand and helps maintain a favorable geometry for proton reduction. [] These findings provide valuable insights into the design of more efficient and stable biomimetic catalysts for hydrogen evolution. []

Q11: How does the substitution pattern on the phenyl ring of phenyl methyl ether (this compound) derivatives affect their activity as cholesterol absorption inhibitors?

A13: Studies on carboxy-substituted 2-azetidinones revealed that replacing a methoxy group (this compound) at the C-4 position with a phenyl ring linked to a carboxylic acid ester (Ph-linker-COOR) significantly enhanced cholesterol absorption inhibition. [] This suggests that the presence of a carboxylic acid functionality, rather than a methoxy group, at that specific position is crucial for increased activity. [] These findings highlight the importance of SAR studies in optimizing the potency of drug candidates.

Q12: How does introducing electron-donating or electron-withdrawing groups on the β-ketiminato ligand affect the catalytic activity of neutral nickel(II) olefin polymerization catalysts?

A14: The catalytic activity, molecular weight (MW) and branching of polyethylene produced by neutral nickel(II) olefin polymerization catalysts are significantly influenced by the electronic properties of the β-ketiminato ligand. [] Electron-deficient ligands were found to enhance catalytic activity, decrease MW, and increase branching in the resulting polyethylene. [] Conversely, electron-rich ligands generally lead to lower activity, higher MW, and less branched polymers. [] This suggests that the electron density at the nickel center, modulated by the ligand, plays a crucial role in determining the catalyst's performance. []

Q13: How do substituents on the thieno[3,2-b]thiophene (TT) core affect the fluorescence properties of triphenylamine (TPA) and 4,4'-dimethoxytriphenylamine (TPA(OMe)2)-functionalized TT fluorophores?

A15: The introduction of various electron-donating and electron-withdrawing substituents on the TT core significantly impacts the photophysical properties of TPA and TPA(OMe)2-functionalized TT fluorophores. [] The nature of the substituent influences the electron density distribution within the molecule, affecting the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). [] This, in turn, impacts the energy gap between the HOMO and LUMO, which directly correlates with the wavelength of light absorbed and emitted by the fluorophore. [] As a result, the emission color of these fluorophores can be finely tuned from orange to dark blue by varying the substituents on the TT core. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)